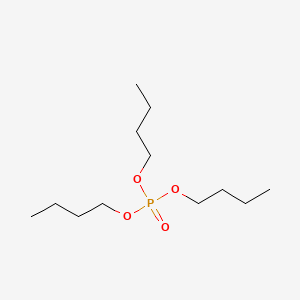
Tributyl phosphate
Cat. No. B1683023
Key on ui cas rn:
126-73-8
M. Wt: 266.31 g/mol
InChI Key: STCOOQWBFONSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07186856B2
Procedure details


The procedure described in Example 1 was followed except that 7.57 g of a 70% solution of ammonium lactate was combined with 50 g tributyl phosphate. The reaction mixture was heated for 0.5 hour at 110–118° C. and a reduced pressure of 4.5–5.5 mm Hg, resulting in a conversion of about 97% from ammonium lactate to lactic acid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].P(OCCCC)(OCCCC)(OCCCC)=O>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCCCC)(OCCCC)OCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 0.5 hour at 110–118° C.
|
|
Duration
|
0.5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
